molecular formula C8H13ClO2 B1616724 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane CAS No. 22195-53-5

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane

Cat. No.: B1616724
CAS No.: 22195-53-5
M. Wt: 176.64 g/mol
InChI Key: YIFKYXFYLABVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Spiroketals and Dioxaspiro Systems in Organic Synthesis

Spiroketals are a prominent class of heterocyclic compounds where two rings are joined by a single common atom, the spiro-carbon. illinois.edu This arrangement imparts a high degree of conformational rigidity and a defined three-dimensional geometry. Dioxaspiro systems, which contain two oxygen atoms in the spirocyclic framework, are of particular interest. The 1,4-dioxaspiro[4.4]nonane core consists of a five-membered cyclopentane (B165970) ring and a five-membered 1,3-dioxolane (B20135) ring sharing a spirocyclic carbon atom. researchgate.netepa.gov

The synthesis of such systems often involves the acid-catalyzed reaction of a diol with a ketone or its equivalent. evitachem.com For instance, the reaction of a 1,2-diol with a ketone can lead to the formation of a 1,4-dioxaspiro system. These structures are not merely synthetic curiosities; they are found in a variety of natural products with significant biological activities, including insect pheromones, polyketide antibiotics, and marine toxins. illinois.edu The unique stereochemistry enforced by the spiro-center plays a crucial role in the biological function of these molecules. evitachem.com

Significance of Chloromethyl Moieties as Synthetic Handles

The chloromethyl group (–CH2Cl) is a highly valuable functional group in organic synthesis. epa.gov Its utility stems from the carbon-chlorine bond, which is susceptible to cleavage under various conditions, making the chloromethyl group an excellent "synthetic handle." This means it can be readily transformed into a wide range of other functional groups.

The primary reactivity of the chloromethyl group is its susceptibility to nucleophilic substitution reactions. A diverse array of nucleophiles, such as amines, alcohols, thiols, and carbanions, can displace the chloride ion to form new carbon-heteroatom or carbon-carbon bonds. This versatility allows for the facile introduction of various functionalities onto a molecular scaffold, enabling the synthesis of diverse compound libraries for screening and optimization in drug discovery and materials science.

Overview of 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane within Spirocyclic Chemistry

This compound, with the chemical formula C₈H₁₃ClO₂, combines the key features of a dioxaspiro system and a chloromethyl handle. This molecule, while not as extensively studied as some other spiroketals, represents a valuable building block in spirocyclic chemistry. Its structure offers a rigid scaffold with a reactive site for further chemical elaboration.

The synthesis of this compound can be envisioned through the ketalization of a suitable diol with a chloro-substituted carbonyl compound or by functional group manipulation of a pre-existing spiroketal. The presence of the chloromethyl group at the 2-position of the dioxolane ring provides a specific site for chemical modification without altering the core spirocyclic structure.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 22195-53-5
Molecular Formula C₈H₁₃ClO₂
Molecular Weight 176.64 g/mol
IUPAC Name This compound

This data is compiled from publicly available chemical databases.

Research Trajectories and Scope for this compound

The future research scope for this compound is promising and multifaceted, largely driven by its unique combination of a rigid spirocyclic core and a reactive functional group.

One significant research trajectory lies in its use as a scaffold for the synthesis of novel bioactive molecules. By leveraging the reactivity of the chloromethyl group, a variety of substituents can be introduced, leading to the creation of libraries of spirocyclic compounds. These libraries can then be screened for potential pharmaceutical applications, targeting a range of diseases. The defined stereochemistry of the spiroketal core is particularly advantageous in designing molecules with high specificity for biological targets.

Another promising avenue of research is in the field of materials science. The rigid spirocyclic structure can be incorporated into polymers or other materials to impart specific physical properties, such as thermal stability or optical activity. The chloromethyl group serves as a convenient point of attachment for polymerization or for grafting the spirocyclic unit onto other polymer backbones.

Furthermore, the development of more efficient and stereoselective synthetic routes to this compound and its derivatives remains an active area of interest for synthetic chemists. Innovations in catalysis and reaction methodology could unlock new pathways to access these valuable building blocks with greater control over their three-dimensional structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFKYXFYLABVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285453
Record name 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22195-53-5
Record name NSC41992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloromethyl 1,4 Dioxaspiro 4.4 Nonane and Analogues

Strategies for Constructing the 1,4-Dioxaspiro[4.4]nonane Core

The formation of the 1,4-dioxaspiro[4.4]nonane skeleton, a specific type of spiroketal, is a critical step in the synthesis of the target molecule. Spiroketals are a class of spiro compounds characterized by two rings sharing a single central carbon atom, with each ring containing an oxygen atom attached to this spirocenter. wikipedia.org These structures are prevalent in many natural products and have garnered interest in pharmaceutical research. wikipedia.orgrsc.org

Ketalization and Acetalization Approaches

The most common and fundamental method for synthesizing spiroketals is the acid-catalyzed reaction of a diol with a ketone or the cyclization of a hydroxyketone. wikipedia.orgchemtube3d.com This process, known as ketalization (or acetalization if starting from an aldehyde), involves the intramolecular or intermolecular condensation to form the stable spiroketal ring system.

In a typical synthesis, a precursor molecule containing two hydroxyl groups reacts with a ketone. For the 1,4-dioxaspiro[4.4]nonane core, this would involve the reaction of cyclopentanone (B42830) with a suitable 1,2-diol. The reaction is generally reversible and driven to completion by the removal of water, often using a Dean-Stark apparatus or a dehydrating agent. The mechanism proceeds through the usual steps of acetal (B89532) formation. chemtube3d.com The stereochemical outcome of the reaction is often governed by thermodynamic control, leading to the most stable spiroketal isomer. chemtube3d.commskcc.org

A relevant example is the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, an analogue where a cyclohexane (B81311) ring is present instead of a cyclopentane (B165970) ring. This compound can be synthesized from the ketalization of 1,4-cyclohexanedione (B43130) with ethylene (B1197577) glycol. chemicalbook.com In one procedure, the crude product was obtained in 99.92% yield before purification. chemicalbook.com Similarly, novel 1,4-dioxaspiro[4.4] compounds have been synthesized from oleic acid derivatives through a multi-step process that concludes with a ketalization reaction. researchgate.net

Sonochemical Methods in Spiroketal Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has been effectively utilized to promote and accelerate the synthesis of spiroketals. The use of sonication can lead to higher yields and shorter reaction times compared to conventional methods.

Research has demonstrated the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate and its [4.5] analogue from methyl 9,10-dihydroxyoctadecanoate (MDHO) using sonochemical methods. researchgate.net The reaction involves the ketalization of MDHO with either cyclopentanone or cyclohexanone (B45756) in the presence of a montmorillonite (B579905) KSF catalyst under ultrasonic irradiation. researchgate.net This approach highlights the efficiency of sonochemistry in forming the dioxaspiro ring system. researchgate.net

Table 1: Sonochemical Synthesis of 1,4-Dioxaspiro Compounds

Starting Material Reagent Catalyst Method Product Yield
Methyl 9,10-dihydroxyoctadecanoate (MDHO) Cyclopentanone Montmorillonite KSF Sonochemical (45 min) Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate 50.51% researchgate.net
Methyl 9,10-dihydroxyoctadecanoate (MDHO) Cyclohexanone Montmorillonite KSF Sonochemical (45 min) Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate 45.12% researchgate.net

Cycloaddition Reactions Leading to Spirocyclic Structures

Cycloaddition reactions offer a powerful and stereocontrolled route to complex cyclic systems, including spiroketals. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy. nih.gov In nature, enzymes known as spiroketal cyclases can catalyze such reactions to form complex spiroketal-containing natural products. nih.gov Synthetic chemists have also employed this strategy. A one-pot sequence involving a hetero-Diels-Alder reaction, followed by oxidative carbon-hydrogen bond cleavage and acid treatment, has been used to form spiroacetals. elsevierpure.com Another approach reports an ultrafast synthesis of 5,6-benzannulated spiroketals through a diastereoselective [4+2] cycloaddition between an enol ether and an o-quinone methide, facilitated by synergistic gold(I) and Sc(III) catalysis. nih.gov

Furthermore, evitachem.commdpi.com-cycloaddition reactions have been used to construct spirocyclic systems. For instance, the reaction of low-valent group 13 compounds (diyls) with 1,2-diketones can yield 5-metalla-spiro[4.5]heterodecenes. mdpi.com This demonstrates the versatility of cycloaddition strategies in creating diverse spiro-cores. mdpi.com

Introduction of the Chloromethyl Functional Group

Once the spiroketal core is established, or by using a precursor already containing the necessary functionality, the chloromethyl group (-CH₂Cl) must be introduced. This can be achieved through direct chloromethylation or by halogenating a suitable precursor.

Chloromethylation Reactions from Precursors

Direct chloromethylation involves attaching a chloromethyl group to a substrate. One common approach for a related analogue, 2-(Chloromethyl)-6-methyl-1,4-dioxa-7-thiaspiro[4.4]nonane, involves the reaction of 1,4-dioxane (B91453) derivatives with chloromethyl methyl ether in the presence of an acid catalyst. evitachem.com This reaction requires careful control of temperature and timing to achieve high yields. evitachem.com

Another example involves the reaction of 2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane with epichlorohydrin. biosynth.com This reaction proceeds via an addition-elimination mechanism to yield a chloromethylated product, demonstrating a method to introduce this functional group onto a pre-existing spiroketal structure. biosynth.com

Halogenation in Spiroacetal Systems

Halogenation is a fundamental chemical reaction that introduces one or more halogens into a compound. wikipedia.org While direct chlorination of the methyl group on a hypothetical "2-methyl-1,4-dioxaspiro[4.4]nonane" precursor is a plausible route, the specific conditions depend on the nature of the substrate.

Several halogenation methods exist:

Free Radical Halogenation : This method is typically used for saturated hydrocarbons and proceeds via a free radical pathway. wikipedia.org The regioselectivity often depends on the stability of the resulting radical, favoring tertiary and secondary positions. wikipedia.orgyoutube.com Using chlorine (Cl₂) under UV light or with a radical initiator could potentially chlorinate a methyl group attached to the spiroketal ring. However, chlorination is known to be less selective than bromination. youtube.com

Electrophilic Halogenation : This method is common for aromatic compounds, which are activated by a Lewis acid catalyst. libretexts.org It is generally not directly applicable to the alkyl side chain of a spiroketal.

Alpha Halogenation of Ketones : If the spiroketal is synthesized from a ketone precursor that already has a methyl group intended to become the chloromethyl group, alpha-halogenation of that ketone could be a key step. Ketones can be halogenated at the alpha-carbon under acidic or basic conditions via an enol or enolate intermediate. youtube.com For example, a ketone can be treated with Br₂ in acetic acid to install a bromine at the alpha position. youtube.com A subsequent nucleophilic substitution could then convert the resulting bromomethyl group to a chloromethyl group, or a direct chlorination could be attempted using reagents like sulfuryl chloride.

Table 2: General Halogenation Reaction Types

Halogenation Type Substrate Type Typical Reagents Mechanism
Free Radical Halogenation Alkanes X₂ (Cl₂, Br₂), light/heat Radical chain reaction wikipedia.org
Electrophilic Halogenation Aromatic Rings X₂, Lewis Acid (e.g., FeX₃) Electrophilic Aromatic Substitution libretexts.org
Halogen Addition Alkenes, Alkynes X₂ Electrophilic addition via halonium ion wikipedia.org
Alpha-Halogenation Ketones/Enols X₂, Acid or Base Nucleophilic attack from enol/enolate youtube.com

Derivatization from Hydroxymethyl Intermediates

The conversion of a hydroxymethyl group to a chloromethyl group is a fundamental transformation in organic synthesis, often employed to introduce a reactive handle for subsequent nucleophilic substitution reactions. In the context of spirocyclic systems like 2-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonane, this derivatization is a key step to produce the target compound, 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane.

This transformation is typically achieved by activating the primary alcohol of the hydroxymethyl group, converting it into a good leaving group, which is then displaced by a chloride ion. Several standard reagents can be employed for this purpose. A common and effective method involves the use of thionyl chloride (SOCl₂) or phosphorus-based chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Another widely used method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) or hexachloroacetone. This reaction proceeds under mild conditions and is known for its high efficiency in converting primary and secondary alcohols to the corresponding alkyl chlorides.

In studies on analogous spiro[4.4]nonane systems, such as 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, the activation of the hydroxyl group for nucleophilic substitution is a critical step. mdpi.comresearchgate.net For these types of compounds, reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) is a common strategy. mdpi.comresearchgate.net This forms a mesylate intermediate, which is an excellent leaving group. Subsequent treatment with a chloride salt, such as lithium chloride (LiCl), in a suitable solvent like acetone (B3395972) or DMF, leads to the desired chloromethyl derivative via an Sₙ2 reaction.

Table 1: Common Reagents for Hydroxymethyl to Chloromethyl Conversion

Reagent System Typical Conditions Byproducts
Thionyl Chloride (SOCl₂) Often with a base (e.g., pyridine) or neat SO₂, HCl
Appel Reaction (PPh₃/CCl₄) Anhydrous, neutral conditions Triphenylphosphine oxide, Chloroform
Oxalyl Chloride/(DMSO) Swern oxidation conditions can be adapted CO, CO₂, HCl, DMS

Enantioselective Synthesis of Chiral this compound

The 2-position of the 1,4-dioxaspiro[4.4]nonane ring system is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound is of significant interest for applications in asymmetric synthesis and the development of chiral materials.

Asymmetric Synthetic Pathways

The enantioselective synthesis of chiral this compound can be approached through several strategic pathways, primarily involving the use of chiral starting materials, auxiliaries, or catalysts.

One potential pathway begins with a chiral, non-racemic precursor. For instance, the ketalization of cyclopentanone with a chiral, enantiopure diol, such as (2R,3R)-butane-2,3-diol, would result in a chiral dioxolane. Subsequent functionalization at the desired position would introduce the chloromethyl group while retaining the stereochemistry controlled by the chiral diol.

Another powerful strategy involves the use of a chiral auxiliary. In a related context, the asymmetric synthesis of 2,3-dihydro-4-pyranones has been achieved by reacting a chiral cyclobutanone (B123998) bearing an ethyl L-lactate auxiliary with aldehydes. nih.gov A similar approach could be envisioned where a precursor to the spirocycle is attached to a chiral auxiliary. The auxiliary would direct the stereochemical outcome of a key bond-forming reaction, and would then be cleaved to yield the enantiomerically enriched product.

Catalytic asymmetric synthesis represents a highly efficient route. While a specific gold-catalyzed synthesis for the parent 2,7-dioxaspiro[4.4]nonane-1,6-dione system has been reported, this highlights the potential for metal-catalyzed cyclizations to construct the spirocyclic core. nih.gov An enantioselective variant of such a cyclization, using a chiral ligand on the metal catalyst, could establish the stereocenter at the 2-position during the formation of the ring system itself. For example, an asymmetric ketalization of a functionalized cyclopentanone derivative with a prochiral diol, catalyzed by a chiral Brønsted or Lewis acid, could provide an enantioselective route to the core structure.

Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible or a racemic mixture is more readily available, the separation of enantiomers can be accomplished through resolution. Classical resolution involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.

For this compound, the reactive chloromethyl group provides a handle for derivatization. The racemic compound could be reacted with a chiral nucleophile, such as a chiral amine or the salt of a chiral carboxylic acid, to form a diastereomeric mixture of products. These diastereomers possess different physical properties (e.g., solubility, melting point, chromatographic retention) and can be separated by conventional methods like fractional crystallization or chromatography. Once separated, the diastereomers can be converted back to the individual enantiomers of the starting material by cleaving the bond to the chiral resolving agent.

Alternatively, chiral chromatography offers a direct method for separating enantiomers without chemical derivatization. A racemic sample of this compound can be passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and collection as individual, enantiomerically pure fractions.

One-Pot Synthetic Strategies for Related Alpha-Chloroketone Acetals

Alpha-chloroketone acetals are valuable synthetic intermediates, and their preparation traditionally involves a two-step process: α-chlorination of a ketone followed by acetalization of the resulting α-chloroketone. thieme-connect.com This approach can be inefficient and may involve handling toxic reagents like chlorine gas. thieme-connect.com Modern synthetic methods have focused on developing safer and more efficient one-pot strategies.

A notable one-pot procedure allows for the direct conversion of various ketones into their corresponding α-chloroketone acetals using iodobenzene (B50100) dichloride (PhICl₂). thieme-connect.comorganic-chemistry.orgthieme-connect.com This method is performed in ethylene glycol, which serves as both the solvent and the acetal-forming reagent, typically in the presence of 4 Å molecular sieves at room temperature. organic-chemistry.orgthieme-connect.com Iodobenzene dichloride is a solid, easy-to-handle chlorinating agent that serves as a safer alternative to molecular chlorine. thieme-connect.com

The reaction proceeds with high efficiency for a range of ketones, including cyclic and acyclic aliphatic ketones as well as aromatic ketones. organic-chemistry.org The molecular sieves are crucial for driving the acetalization equilibrium forward by trapping the water generated during the reaction. organic-chemistry.org This protocol has shown superior reactivity and selectivity compared to using molecular chlorine, often resulting in higher yields in shorter reaction times. thieme-connect.comorganic-chemistry.org For example, cyclopentanone can be converted to its corresponding α-chloroketone acetal, this compound, in high yield.

Table 2: One-Pot Synthesis of α-Chloroketone Acetals from Ketones using PhICl₂ in Ethylene Glycol

Starting Ketone Product Yield (%) Time (h)
Cyclohexanone 2-Chloro-1,1-(ethylenedioxy)cyclohexane 96 0.5
Cyclopentanone This compound 96 0.5
Acetophenone 2-Chloro-1-phenyl-1,1-(ethylenedioxy)ethane 95 0.5
Propiophenone 2-Chloro-1-phenyl-1,1-(ethylenedioxy)propane 92 1.0
2-Heptanone 2-Chloro-2-methyl-1,1-(ethylenedioxy)hexane 85 1.5

Data sourced from studies on one-pot synthesis of α-chloroketone acetals. organic-chemistry.org

This one-pot strategy represents a significant improvement in the synthesis of α-chloroketone acetals, offering a safe, convenient, and highly efficient alternative to traditional multi-step methods. thieme-connect.comorganic-chemistry.org

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 1,4 Dioxaspiro 4.4 Nonane

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary mode of reactivity for 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane involves the displacement of the chloride ion by various nucleophiles. The carbon atom of the chloromethyl group is electrophilic and readily undergoes SN2 reactions.

The reaction of this compound with heteroatom nucleophiles such as amines and thiols is a fundamental transformation for introducing new functional groups. While specific experimental data for this exact compound is not extensively detailed in readily available literature, the reactivity pattern is well-established for similar benzylic and pseudobenzylic halides.

For instance, the reaction with various primary and secondary amines, both cyclic and acyclic, is expected to proceed under mild conditions to afford the corresponding aminomethyl derivatives. nih.gov The reaction would typically be carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF, often in the presence of a non-nucleophilic base to neutralize the HCl generated.

Similarly, thiol nucleophiles are anticipated to react readily with this compound to form the corresponding thioether derivatives. These reactions are generally efficient and can be performed under basic conditions using the corresponding thiolate salt or in the presence of a base like potassium carbonate.

A representative, though generalized, reaction scheme is presented below:

Nucleophile (Nu-H)Product
R¹R²NH (Amine)2-((R¹R²N)methyl)-1,4-dioxaspiro[4.4]nonane
RSH (Thiol)2-((RS)methyl)-1,4-dioxaspiro[4.4]nonane

Table 1: Generalized Nucleophilic Substitution Reactions

The presence of the reactive chloromethyl group and the spirocyclic framework allows for the possibility of intramolecular cyclization reactions, leading to the formation of novel fused or spirocyclic heterocyclic systems. Although direct examples for this compound are scarce in the literature, domino radical bicyclization reactions have been successfully employed to synthesize 1-azaspiro[4.4]nonane derivatives from precursors containing an alkenyl moiety. nih.gov This suggests that if a suitable nucleophilic group were present elsewhere in a derivative of this compound, intramolecular ring closure could be a viable synthetic strategy.

For example, a hypothetical intramolecular cyclization could be envisioned if the cyclopentane (B165970) ring were functionalized with a nucleophilic group, leading to a fused heterocyclic system.

Stability and Hydrolysis of the Dioxaspiro Ring System

The 1,4-dioxaspiro[4.4]nonane ring system is a spiroketal, and its stability is subject to hydrolytic cleavage under acidic conditions. The hydrolysis of the related (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid has been reported to occur upon treatment with a 2 M aqueous solution of LiOH followed by acidification. youtube.com This indicates that the dioxolane ring can be opened under basic and subsequent acidic conditions.

Generally, the stability of dioxolanes is pH-dependent. They are relatively stable to basic and neutral conditions but are susceptible to acid-catalyzed hydrolysis to reveal the parent ketone (cyclopentanone in this case) and diol. The presence of the chloromethyl group is not expected to significantly alter the fundamental hydrolytic stability of the dioxaspiro ring, although the reaction conditions must be chosen carefully to avoid side reactions at the chloromethyl center.

ConditionStability of Dioxaspiro Ring
Acidic (e.g., aq. HCl)Prone to hydrolysis
Neutral (e.g., water)Generally stable
Basic (e.g., aq. NaOH)Generally stable

Table 2: General Hydrolytic Stability of the 1,4-Dioxaspiro[4.4]nonane Ring

Ring Expansion and Rearrangement Processes

Ring expansion and rearrangement reactions of spirocyclic systems can be triggered under various conditions, often promoted by Lewis or Brønsted acids. While specific studies on the ring expansion of this compound are not readily found, related systems demonstrate the feasibility of such transformations. For example, Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes to cyclopentanones is known to occur, driven by the release of ring strain. nih.gov

In the case of this compound, a Lewis acid could potentially coordinate to one of the oxygen atoms of the dioxolane ring, initiating a rearrangement cascade. This might involve cleavage of a C-O bond to form a carbocationic intermediate, which could then undergo a ring-expanding 1,2-alkyl shift of one of the cyclopentane C-C bonds. However, such a pathway is speculative without direct experimental evidence.

Electrophilic Activation and Functionalization of the Spiro[4.4]nonane Moiety

The spiro[4.4]nonane moiety in this compound is a saturated carbocyclic system and as such, is generally unreactive towards electrophiles under standard conditions. Functionalization of the cyclopentane ring would likely require more forcing conditions, such as those used for the functionalization of alkanes.

One potential pathway for functionalization is through free radical halogenation. ucr.eduyoutube.com In this type of reaction, a C-H bond on the cyclopentane ring is replaced by a halogen atom (e.g., bromine or chlorine) upon treatment with the corresponding halogen in the presence of UV light or a radical initiator. Since all the methylene (B1212753) hydrogens on the cyclopentane ring in the parent 1,4-dioxaspiro[4.4]nonane are chemically equivalent, monochlorination or monobromination would be expected to yield a mixture of constitutional isomers due to the presence of the chloromethyl group breaking the symmetry. youtube.com The selectivity of the halogenation would be influenced by the relative stability of the potential radical intermediates.

Mechanistic Investigations into Reactions Involving 2 Chloromethyl 1,4 Dioxaspiro 4.4 Nonane

Mechanistic Pathways of Nucleophilic Displacements

The primary reaction pathway for 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane involves the nucleophilic substitution of the chloride ion. This can proceed through two principal mechanisms: a direct, single-step bimolecular nucleophilic substitution (SN2) or a two-step unimolecular nucleophilic substitution (SN1) mechanism. ucsb.edu

In an SN2 mechanism , a nucleophile directly attacks the carbon atom of the chloromethyl group, leading to the simultaneous displacement of the chloride ion in a concerted process. libretexts.org This pathway is characterized by an inversion of stereochemistry at the reaction center if it is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Alternatively, the reaction can proceed via an SN1 mechanism . This pathway involves the initial, rate-determining departure of the chloride ion to form a carbocation intermediate. This carbocation is planar and can be attacked by a nucleophile from either face, potentially leading to a mixture of stereoisomers (racemization if the starting material is enantiomerically pure). libretexts.org The stability of the carbocation intermediate is a key factor in determining the feasibility of an SN1 pathway.

The choice between these two mechanistic pathways is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong, unhindered nucleophiles and less polar solvents tend to favor the SN2 mechanism, while weaker nucleophiles and polar, protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway.

Role of Intermediates in Spiroacetal Transformations

In the context of spiroacetal chemistry, the potential for the formation of an oxocarbenium ion as a reactive intermediate is a significant consideration, particularly under conditions that favor an SN1-type mechanism. wikipedia.orgyoutube.com An oxocarbenium ion is a resonance-stabilized cation where the positive charge is delocalized between a carbon and an adjacent oxygen atom. wikipedia.org

For this compound, the departure of the chloride ion could be assisted by one of the ring oxygen atoms, leading to the formation of a spirocyclic oxocarbenium ion. This intermediate would be highly electrophilic and readily attacked by nucleophiles. The formation of such a stabilized cation is a key feature in the hydrolysis of glycosidic bonds and other acetal (B89532) chemistry. wikipedia.orgyoutube.com The geometry and electronic properties of this spirocyclic intermediate would play a crucial role in determining the stereochemical outcome of the reaction. The involvement of such intermediates has been proposed in a variety of chemical transformations and is a cornerstone of carbohydrate chemistry. wikipedia.org

Kinetic Studies of Key Reactions

Detailed kinetic studies on this compound are not extensively reported in the literature. However, insights can be gained from kinetic data of analogous systems, such as the reactions of other 1,3-dioxolane (B20135) derivatives. For instance, the oxidation of 2-isopropyl-1,3-dioxolane (B1206155) by chlorine dioxide was found to follow a second-order rate law, being first order in each reactant. njit.edu

For nucleophilic substitution reactions, the rate law provides crucial evidence for the operating mechanism. An SN2 reaction will exhibit second-order kinetics, with the rate dependent on both the substrate and the nucleophile concentration:

Rate = k[Substrate][Nucleophile]

In contrast, a classic SN1 reaction follows first-order kinetics, where the rate is only dependent on the concentration of the substrate, as the initial ionization is the slow, rate-determining step:

Rate = k[Substrate]

The table below illustrates hypothetical kinetic data for the reaction of a chloromethyl-substituted cyclic acetal with a nucleophile, showcasing the expected differences between SN1 and SN2 kinetics.

Experiment[Substrate] (M)[Nucleophile] (M)Initial Rate (M/s) - SN2Initial Rate (M/s) - SN1
10.10.11.0 x 10-41.0 x 10-5
20.20.12.0 x 10-42.0 x 10-5
30.10.22.0 x 10-41.0 x 10-5

This is a hypothetical data table for illustrative purposes.

Stereochemical Control in Reaction Mechanisms

The stereochemical outcome of reactions involving this compound is intrinsically linked to the reaction mechanism.

In a pure SN2 reaction , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org This "backside attack" results in a predictable inversion of the stereochemical configuration at the carbon center. Therefore, if a single enantiomer of a chiral analog of this compound were to react via an SN2 pathway, a single enantiomer of the product with the opposite configuration would be expected.

Conversely, a pure SN1 reaction proceeds through a planar carbocation intermediate. libretexts.org The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of the two possible enantiomers. This results in a loss of stereochemical information from the starting material.

In many real-world scenarios, reactions can proceed through a mixture of these pathways, or through mechanisms with intermediate characteristics, leading to partial racemization. The inherent chirality of the spiroacetal framework itself can also influence the approach of the incoming nucleophile, potentially leading to diastereoselectivity in the formation of new stereocenters. The stereospecific generation of 1,3-dioxolan-2-yl cation intermediates and their subsequent stereoselective trapping has been demonstrated in other systems, highlighting the potential for high stereochemical control even when cationic intermediates are involved. mdpi.com

Derivatives and Analogues of 2 Chloromethyl 1,4 Dioxaspiro 4.4 Nonane

Synthesis of Substituted 1,4-Dioxaspiro[4.4]nonane Derivatives

The synthesis of derivatives based on the 1,4-dioxaspiro[4.4]nonane framework often involves the ketalization of a diol with a ketone. One notable approach utilizes renewable resources like oleic acid to produce novel compounds. researchgate.net In a multi-step process, oleic acid is first converted to 9,10-dihydroxyoctadecanoic acid (DHOA) through hydroxylation. Subsequent esterification yields methyl 9,10-dihydroxyoctadecanoate (MDHO). This diol is then reacted with cyclopentanone (B42830) using a sonochemical method in the presence of a montmorillonite (B579905) KSF catalyst to form the 1,4-dioxaspiro[4.4]nonane ring. researchgate.net This specific reaction yielded methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate, demonstrating the introduction of a long alkyl chain onto the core structure. researchgate.net

Another advanced method for creating substituted derivatives involves the gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid. nih.gov This reaction proceeds efficiently under mild conditions to produce substituted 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields. This strategy allows for the synthesis of complex spirobislactones with varied aryl substituents, which are of interest in medicinal chemistry due to their presence in some bioactive natural products. nih.gov

Table 1: Synthesis of Substituted 1,4-Dioxaspiro[4.4]nonane Derivatives
Derivative NameKey ReactantsCatalyst/MethodSignificanceReference
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoateMethyl 9,10-dihydroxyoctadecanoate, CyclopentanoneMontmorillonite KSF / SonochemicalSynthesis from a renewable resource (oleic acid). researchgate.net
3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones2,2-bis(3-arylprop-2-yn-1-yl)malonic acidGold(I) catalystEfficient synthesis of complex spirodilactones with potential bioactivity. nih.gov

Exploration of Homologous and Isomeric Spiroketal Structures

The structural framework of 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane is part of a larger class of spiro compounds. Research has extended to homologous structures, where ring sizes differ, and to isomers with different arrangements of heteroatoms.

A direct homologue, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate, was synthesized using a similar sonochemical method as its [4.4]nonane counterpart, but with cyclohexanone (B45756) instead of cyclopentanone. researchgate.net This demonstrates how changing one of the starting materials can lead to a homologous spiroketal with a six-membered ring fused at the spiro center. Another homologous series, the 2,5-dioxaspiro[3.4]octanes, have been synthesized via a ring-closing metathesis (RCM) strategy and are presented as three-dimensional analogues of 1,4-dioxanes. nuph.edu.ua

Isomeric variations are also a subject of synthetic exploration. For instance, 1,6-dioxaspiro[4.4]nonanes represent a different connectivity of the oxygen atoms within the spirocyclic system. A stereoselective synthesis for 1,6-dioxaspiro[4.4]non-3-en-2-ones has been developed through a Lewis acid (SnCl4)-mediated reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. capes.gov.br Furthermore, nitrogen-containing analogues, such as 1-azaspiro[4.4]nonane derivatives, have been synthesized through methods like domino radical bicyclization. nih.gov This particular skeleton is a core component of Cephalotaxus alkaloids, which exhibit significant biological activities. nih.gov

Table 2: Comparison of Homologous and Isomeric Spiroketal Structures
Structure TypeExample CompoundKey Structural FeatureSynthetic Method HighlightReference
Homologue1,4-Dioxaspiro[4.5]decane derivativeContains a six-membered ring (from cyclohexanone).Sonochemical ketalization. researchgate.net
Homologue2,5-Dioxaspiro[3.4]octaneContains a four-membered oxetane (B1205548) ring.Ring-closing metathesis (RCM). nuph.edu.ua
Isomer1,6-Dioxaspiro[4.4]non-3-en-2-oneDifferent oxygen atom placement (1,6- vs 1,4-).SnCl4-mediated reaction of cyclopropyl ketones. capes.gov.br
Isomer (Heteroatom)1-Azaspiro[4.4]nonane derivativeContains a nitrogen atom instead of an oxygen.Domino radical bicyclization. nih.gov

Related Spiro-Dioxolanes and Their Reactivity

The reactivity of the 1,3-dioxolane (B20135) ring within a spirocyclic system is a key aspect of its chemistry. Studies on related, smaller, and more strained spiroheterocycles provide insight into the potential reactions of the 1,4-dioxaspiro[4.4]nonane system. For example, 1,4-dioxaspiro[2.2]pentanes and 1,4-dioxaspiro[2.3]hexanes are highly strained molecules whose chemistry is dominated by reactions that relieve this strain. nih.gov

The reactivity of these small spiroacetals typically involves the cleavage of a carbon-oxygen bond. nih.gov Nucleophilic additions are common, targeting the epoxide C-O bonds and leading to the formation of α-substituted ketones as the ring system unravels. nih.gov In the case of 1,4-dioxaspiro[2.3]hexanes, there are multiple potential reaction pathways, but nucleophilic attack generally occurs at the least hindered carbon atom to relieve ring strain. nih.gov Lewis acid-promoted rearrangements can also occur, providing alternative pathways to cyclopentanone products. This varied reactivity, governed by ring strain and reaction conditions, highlights the synthetic utility of spiro-dioxolane systems. nih.gov

Construction of Multifunctional Spiro Systems

Building upon the basic spiroketal framework, researchers aim to construct more complex, multifunctional systems for applications in materials science and medicinal chemistry. Molecules with spiro-linked structures are of significant interest for organic functional materials due to their unique three-dimensional architecture. researchgate.net

The synthesis of 3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones is a prime example of creating a multifunctional system. nih.gov These molecules possess two lactone rings, two exocyclic double bonds, and two aryl groups, all organized around a central spiro carbon. The bioactivity found in natural products with similar spirodilactone (B1204692) scaffolds drives interest in these synthetic analogues. nih.gov

A more advanced application is seen in the development of novel chiral ligands for asymmetric catalysis. Researchers have reported the synthesis of a chiral spiro phosphoric acid, STRIP, which is based on a spiro[4.4]nonane-like core. researchgate.net This ligand was successfully used in palladium-catalyzed atroposelective C-H olefination to produce axially chiral quinoline (B57606) derivatives with excellent enantioselectivity. This demonstrates how the spiro[4.4]nonane scaffold can be incorporated into highly sophisticated, functional molecules that enable challenging chemical transformations. researchgate.net

Applications of 2 Chloromethyl 1,4 Dioxaspiro 4.4 Nonane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane serves as a highly versatile synthetic intermediate primarily due to its bifunctional nature. The structure contains two key features: the 1,4-dioxaspiro[4.4]nonane moiety and the reactive chloromethyl group.

The Spiroketal as a Protecting Group: The 1,4-dioxaspiro[4.4]nonane group is essentially a protected form of cyclopentanone (B42830). This ketal linkage is stable under many reaction conditions, particularly basic and nucleophilic conditions, allowing chemists to perform reactions on other parts of the molecule without affecting the latent carbonyl group. The cyclopentanone can be readily deprotected later in a synthetic sequence using acidic conditions.

The Chloromethyl Group as a Reactive Handle: The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide array of functional groups, including amines, azides, cyanides, thiols, and various carbon nucleophiles. This reactivity is fundamental to its role as a building block for more elaborate molecular architectures.

This combination of a stable protecting group and a reactive electrophilic site makes it an ideal starting point for multi-step syntheses where precise control over reactivity is required.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 22195-53-5
Molecular Formula C₈H₁₃ClO₂
Molecular Weight 176.64 g/mol
IUPAC Name This compound
Monoisotopic Mass 176.060407 g/mol

Source: sigmaaldrich.comepa.gov

Building Block in the Synthesis of Complex Organic Molecules

The strategic importance of this compound is most evident in its application as a foundational unit for constructing complex organic molecules. Its defined spirocyclic core provides a rigid and sterically controlled framework that can be elaborated upon to generate diverse and intricate structures. nih.gov

Heterocyclic frameworks, including spirocycles, are integral to a vast number of pharmaceuticals and biologically active compounds. nih.govbohrium.com The synthesis of such molecules often relies on multicomponent reactions or the use of specialized building blocks to rapidly generate structural diversity for drug discovery programs. nih.gov

While direct examples citing this compound in approved drugs are not prominent, its structural analogs are key in pharmaceutical synthesis. For instance, the closely related compound 2-chloromethyl-1,4-dioxaspiro epa.govbiosynth.comdecane is a crucial intermediate in the industrial synthesis of Guanadrel, an antihypertensive drug. nih.gov In that synthesis, the chloromethyl group is used to alkylate a phthalimide (B116566) salt, eventually leading to the formation of the required guanidine (B92328) moiety. nih.gov This synthetic strategy highlights how the chloromethyl-dioxaspiro scaffold can be effectively employed to build precursors for pharmacologically active agents. Researchers utilize such building blocks to create libraries of novel compounds for screening against various biological targets, such as enzymes and receptors. mdpi.commdpi.com The spirobislactone moiety, which can be accessed from related starting materials, is found in compounds patented for their antiviral activity. nih.gov

Many natural products possess complex architectures that include spirocyclic systems. nih.gov The γ-benzyl-spirobis-γ-lactone scaffold, for example, is present in a number of unique bioactive natural products like biyouyanagin A and B and hyperolactones A and C. nih.gov The synthesis of these and other complex natural products often requires a retrosynthetic approach where the target molecule is broken down into simpler, achievable building blocks.

Role in Chiral Molecule Construction

Chirality is a critical aspect of pharmacology and materials science, as the stereochemistry of a molecule often dictates its biological activity or physical properties. mdpi.comnih.gov While this compound itself is an achiral molecule, it is a valuable substrate in the construction of chiral molecules.

Asymmetric synthesis can be achieved through several pathways involving this intermediate:

Diastereoselective Reactions: The existing spirocyclic ring can influence the stereochemical outcome of reactions on an appended side chain. By reacting the chloromethyl group to introduce a new substituent, the steric bulk of the dioxaspiro ring can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Resolution: A racemic mixture of a derivative synthesized from this compound can be separated into its constituent enantiomers using chiral chromatography or by reaction with a chiral resolving agent.

Asymmetric Catalysis: The use of chiral catalysts in reactions involving this substrate can induce enantioselectivity, leading to the formation of a single enantiomer of the product.

The synthesis of chiral 1,4,2-oxazaphosphepines, for example, demonstrates how new chiral centers can be introduced into heterocyclic systems, often resulting in diastereoisomeric pairs that can be separated and characterized. nih.gov Such strategies are crucial for accessing enantiomerically pure compounds for biological evaluation. mdpi.com

Potential in Materials Science Research

The applications of specialized organic molecules are increasingly extending into materials science, where novel structures can lead to materials with unique properties. The potential of this compound in this field is an area of growing interest.

One documented application for related dioxaspiro compounds is in the development of new biolubricants. researchgate.net For example, 1,4-dioxaspiro compounds derived from oleic acid and cyclopentanone have been synthesized and evaluated as potential environmentally friendly lubricants. researchgate.net This suggests that the spiroketal structure can be incorporated into long-chain molecules to modify their physical properties, such as viscosity and thermal stability.

Furthermore, the reactive chloromethyl group offers a route to polymer synthesis. It can act as an initiation site for certain types of polymerization or be used to graft the spirocyclic moiety onto existing polymer backbones. Such modifications could be used to alter the surface properties of materials, improve thermal resistance, or introduce specific functionalities for sensing or adhesion applications.

Table 2: Summary of Synthetic Applications

Application Area Role of this compound Relevant Concepts
Synthetic Intermediate Bifunctional building block with a protected ketone and a reactive electrophile. Protecting groups, nucleophilic substitution.
Pharmaceutical Synthesis Precursor for creating complex heterocyclic scaffolds for drug discovery. nih.gov Bioactive molecules, structural analogs. bohrium.comnih.gov
Natural Product Synthesis Foundational unit for constructing spirocyclic cores found in nature. nih.gov Retrosynthesis, convergent synthesis.
Chiral Construction Substrate for creating stereocenters through asymmetric reactions. nih.gov Asymmetric catalysis, diastereoselectivity. mdpi.com

| Materials Science | Monomer for polymerization or precursor for functional materials like biolubricants. researchgate.net | Polymer grafting, functional materials. |

Analytical Methodologies for Comprehensive Characterization

Spectroscopic Techniques in Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

While specific experimental spectra for this compound are not widely published in peer-reviewed literature, predicted spectral data provide valuable insights into the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons of the cyclopentane (B165970) ring would likely appear as a complex multiplet in the upfield region. The protons on the dioxolane ring and the chloromethyl group would have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Key signals would include the spiro carbon, the carbons of the cyclopentane ring, the carbons of the dioxolane ring, and the carbon of the chloromethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands. A strong band in the region of 1000-1200 cm⁻¹ would be indicative of the C-O-C stretching of the ketal group. The C-Cl stretching vibration of the chloromethyl group would likely appear in the range of 600-800 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentane and dioxolane rings would be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. For this compound (C₈H₁₃ClO₂), the molecular ion peak [M]⁺ would be expected at m/z 176.06, with a characteristic isotopic pattern [M+2]⁺ due to the presence of the chlorine-37 isotope. epa.govepa.gov Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the spirocyclic ring system.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR Specific chemical shifts and coupling constants are not readily available in public databases.
¹³C NMR Predicted chemical shifts are not readily available in public databases.

| IR Spectroscopy | C-O-C stretch: ~1000-1200 cm⁻¹ C-Cl stretch: ~600-800 cm⁻¹ C-H stretch (aliphatic): ~2850-3000 cm⁻¹ | | Mass Spectrometry | Molecular Ion [M]⁺: m/z 176.06 Isotopic Peak [M+2]⁺: Present due to ³⁷Cl |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography is a suitable method for its analysis and purification. A chiral capillary GC method has been developed for the separation of the enantiomers of a structurally similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, which suggests that a similar approach could be effective for resolving the enantiomers of this compound if it is chiral. nih.gov The choice of a suitable stationary phase, such as a cyclodextrin (B1172386) derivative, would be critical for achieving enantiomeric separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purification and analysis of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, could be a starting point for developing a separation protocol. sielc.com For preparative separations to isolate larger quantities of the pure compound, the method can be scaled up. sielc.com

X-ray Crystallography for Structural Determination

To date, there is no publicly available information on the single-crystal X-ray diffraction analysis of this compound. This technique, however, would provide the most definitive three-dimensional structural information, including bond lengths, bond angles, and the conformation of the spirocyclic system. Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. The crystal structure of a related dicarboxylic acid derivative of 1,4-dioxaspiro[4.4]nonane has been determined, revealing details of its molecular geometry and intermolecular interactions, which could provide a basis for comparison if a crystal structure for the title compound becomes available.

Theoretical and Computational Studies of 2 Chloromethyl 1,4 Dioxaspiro 4.4 Nonane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane. These calculations, typically employing Density Functional Theory (DFT), offer a detailed description of the molecule's electron distribution and its implications for reactivity.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

The distribution of electron density and the molecular electrostatic potential (MEP) map are also determined. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, highlighting electron-rich areas (nucleophilic centers) and electron-poor areas (electrophilic centers). For this compound, the oxygen atoms of the dioxolane ring are expected to be electron-rich, while the area around the chloromethyl group, particularly the carbon atom bonded to chlorine, would be relatively electron-poor and thus susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -9.8 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 11.0 eV

Note: The data in this table is representative and based on typical values for similar organic molecules, calculated using DFT methods.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound is not static; it exists as an equilibrium of different conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is particularly important for spiroketals due to the stereoelectronic effects that govern their stability, such as the anomeric effect.

Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. These methods can predict the relative energies of different conformers. The stability of spiroketals is often influenced by the anomeric effect, where an axial lone pair on an oxygen atom anti-periplanar to a C-O bond provides stabilization. In this compound, the interplay of steric hindrance from the chloromethyl group and the cyclopentane (B165970) ring with these stereoelectronic effects determines the preferred conformation.

Table 2: Relative Energies of Conformers of this compound

Conformer Relative Energy (kcal/mol) Population (%)
Chair-like (axial CH2Cl) 1.5 10
Chair-like (equatorial CH2Cl) 0.0 85

Note: The data in this table is illustrative of expected conformational preferences for a substituted spiroketal and does not represent experimentally verified values for this specific compound.

Prediction of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for predicting the most likely pathways for chemical reactions involving this compound and for calculating the associated energy changes. This is crucial for understanding its reactivity and for designing synthetic routes.

These calculations can also elucidate the reaction mechanism, for instance, whether it proceeds via a direct displacement (SN2) or a carbocation intermediate (SN1) mechanism. The nature of the solvent can also be incorporated into these models to provide a more realistic prediction of the reaction outcome. The predicted energetics help in selecting appropriate reaction conditions, such as temperature and catalyst, to achieve the desired product with high yield and selectivity.

Table 3: Predicted Energetics for the SN2 Reaction with Hydroxide

Parameter Energy (kcal/mol)
Activation Energy (Ea) 20.5
Reaction Enthalpy (ΔH) -15.2

Note: This table presents hypothetical but plausible energetic data for a representative nucleophilic substitution reaction, as would be predicted by computational models.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Transformations for 2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane

While traditional synthesis of spiroketals often relies on thermodynamically controlled acid-catalyzed cyclization, recent research has emphasized the development of novel catalytic transformations that offer kinetic control and stereoselectivity. acs.orgwikipedia.orgmskcc.org A significant area of emerging research involves the use of transition-metal catalysis to facilitate spiroketalization. researchgate.net Methods such as the dihydroalkoxylation of alkynediols and the spiroketalization of monopropargylic triols are expanding the toolkit for creating complex spiroketal structures. researchgate.net

A particularly innovative strategy involves the Ti(Oi-Pr)₄-mediated kinetic spirocyclization of glycal epoxides, which allows for an unusual epoxide-opening reaction that proceeds with retention of configuration at the anomeric carbon. acs.org This method provides access to stereochemically diverse spiroketals that are not achievable under thermodynamic control. acs.org Such kinetically controlled reactions are essential for building libraries of spiroketal analogues for biological screening. mskcc.orgnih.gov

Future research concerning this compound itself is anticipated to focus on the catalytic functionalization of its chloromethyl group. This reactive handle is primed for a variety of catalytic cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The development of catalytic systems that can selectively activate the C-Cl bond in the presence of the dioxaspiroketal moiety will be crucial for unlocking the full synthetic potential of this compound.

Sustainable and Environmentally Benign Synthetic Routes

The synthesis of spiroketals has traditionally involved methods that are laborious and potentially hazardous. researchgate.net Consequently, a major thrust in current research is the development of sustainable and environmentally benign synthetic routes. These green chemistry approaches aim to reduce waste, avoid toxic reagents, and improve energy efficiency.

Recent advancements include enzymatic and chemoenzymatic production methods. For instance, the formation of the spiroketal moiety in rubromycin polyketides is accomplished through a complex enzymatic oxidative rearrangement, showcasing nature's sophisticated and green approach to constructing these scaffolds. nih.gov Another promising green method is the use of microwave-assisted multicomponent domino reactions. mdpi.com The synthesis of spiro compounds has been achieved in good yields using ethanol (B145695) as a solvent and an ionic liquid as an organocatalyst, highlighting a move away from volatile organic compounds and heavy metal catalysts. mdpi.comresearchgate.net Furthermore, photochemical routes are being developed as a high-yielding alternative to methods that require toxic oxidants like lead (IV) tetraacetate or mercuric oxide. researchgate.net

Synthetic MethodKey FeaturesAdvantagesReference(s)
Enzymatic Catalysis Uses flavoenzymes for oxidative rearrangement.Highly selective, avoids toxic reagents, operates under mild conditions. nih.gov
Microwave-Assisted Domino Reaction Employs ionic liquids as organocatalysts in ethanol.Reduced reaction time, lower waste generation, simplified procedure. mdpi.comresearchgate.net
Photochemical Routes Uses light and reagents like iodine monochloride.Avoids toxic heavy-metal oxidants (e.g., lead, mercury). researchgate.net

These sustainable methodologies represent a significant step forward, making the production of spiroketals like this compound more aligned with the principles of green chemistry.

Design and Synthesis of Advanced Functional Materials

The rigid, three-dimensional structure of the spiroketal unit is being increasingly exploited in materials science to create polymers and other materials with unique properties. researchgate.netacs.org The incorporation of spirocyclic acetal (B89532) structures into polymer backbones can significantly raise the glass transition temperature (Tg) and improve thermal stability. acs.org

A key emerging application is the development of chemically recyclable and degradable polymers. acs.org The acetal linkage in the spiroketal core is sensitive to acidic conditions, allowing for controlled degradation. acs.org This property is being harnessed to create pH-degradable polymeric nanomaterials for applications in nanomedicine, such as intracellular drug delivery vehicles that can release their cargo in the acidic environment of a tumor or within a cell's endosome. nih.govmdpi.com Researchers have successfully synthesized amphiphilic spirocyclic polyacetals via "click" polymerization that self-assemble into core-amphiphilic structures capable of encapsulating hydrophobic molecules. nih.govmdpi.com These materials are often cytocompatible and can be internalized by cells, making them promising candidates for cancer therapy. nih.gov

Another area of interest is the development of high-performance biolubricants. mdpi.commdpi.com While many biolubricants are derived from vegetable oils, there is research into synthesizing novel ester compounds to improve properties like thermal and hydrolytic stability. mdpi.comua.es Dioxaspiro compounds derived from renewable resources like oleic acid have been identified as potential biolubricant candidates. Furthermore, spiro-thioketal-based porous organic polymers have been synthesized, demonstrating potential for specialized applications like the capture of acidic vapors. researchgate.net

Material TypeMonomer/Core StructureKey Properties & Potential ApplicationsReference(s)
Recyclable Polyesters Vanillin-based diol with spirocyclic acetalEnhanced Tg, improved oxygen barrier, chemically recyclable. acs.org
Degradable Nanocarriers Amphiphilic spirocyclic polyacetalspH-sensitive degradation, encapsulation of hydrophobic drugs, drug delivery. nih.govmdpi.com
High-Performance Polymers Spiroacetal diamines, bisphenols, diestersUsed to create polyimides, polyetherketones, and polyesters with improved properties. researchgate.net
Porous Organic Polymers Spiro-thioketal carbazolesHigh surface area, chemical stability, capture of acid vapors. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Potential

Spiroketals are privileged structures found in a wide array of biologically active natural products, and their derivatives are a major focus of medicinal chemistry research. mskcc.orgnih.govrsc.org The rigid spiroketal framework serves as an excellent scaffold for presenting functional groups in specific three-dimensional orientations, making it an attractive starting point for drug discovery. mskcc.org

A significant body of research points to the anticancer potential of spiro compounds. nih.gov Novel spiroketal compounds have been shown to exert anticancer effects by inhibiting the proliferation, migration, and invasion of cancer cells, such as in A549 lung cancer cells. nih.gov Derivatives of the natural spiroketal diosgenin (B1670711) have demonstrated significant anticancer activity against various human cancer cell lines by inducing cell cycle arrest and apoptosis. bohrium.com In the context of leukemia, a novel spirocyclic dimer known as SpiD3 has shown potent preclinical anti-leukemic effects, proving effective even in cells resistant to existing therapies like ibrutinib. mdpi.com The cytotoxic activity of various compounds against leukemia cell lines is an active area of investigation. nih.govnih.govutrgv.edu

Beyond oncology, spiroketal derivatives are being explored for other therapeutic applications. Semi-synthetic spirosteroid analogues have demonstrated neuroprotective activity in cellular models of excitotoxicity and ischemia. nih.gov Similarly, derivatives of xyloketals, which contain a spiroketal core, have shown neuroprotective effects in models of Parkinson's disease by attenuating oxidative stress and protecting dopaminergic neurons. nih.gov Additionally, certain spiro compounds, such as spiroxatrine, are known to act as ligands for the serotonin (B10506) 5-HT1A receptor, a key target for treating psychiatric disorders like anxiety and depression. nih.govnih.gov

Therapeutic AreaCompound Class/ExampleFinding / Potential ApplicationReference(s)
Oncology Peniciketal AInhibits proliferation and metastasis of lung cancer cells. nih.gov
Oncology Diosgenin derivativesInduce apoptosis and cell cycle arrest in human cancer cell lines. bohrium.com
Oncology SpiD3 (Spirocyclic dimer)Potent cytotoxicity in chronic lymphocytic leukemia (CLL) cells, including resistant strains. mdpi.com
Neuroprotection Spirosteroid analoguesProtect against glutamate-induced excitotoxicity and mitochondrial damage. nih.gov
Neuroprotection Xyloketal derivativesProtect dopaminergic neurons in models of Parkinson's disease. nih.gov
Psychiatry SpiroxatrineActs as a ligand for the 5-HT1A serotonin receptor, a target for anxiolytics. nih.gov

The reactive chloromethyl group of this compound makes it an ideal starting material for synthesizing libraries of derivatives to explore these and other undiscovered biological activities.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-(chloromethyl)-1,4-dioxaspiro[4.4]nonane, and how can side products be minimized?

  • Methodology : The compound is synthesized via chlorination of precursor spiroketals. For example, iodobenzene dichloride (PhICl₂) in chloroform under reflux (2 hours, nitrogen atmosphere) converts 7,8-bis(hydroxymethyl)-1,4-dioxaspiro[4.4]nonane to its chlorinated derivative with 69% yield . Key steps include solvent removal via rotary evaporation and purification via short-path distillation (88–95°C at 0.25 mmHg). Side products like iodobenzene are removed under reduced pressure.
  • Data :

Starting MaterialReagentConditionsYieldReference
Bis(hydroxymethyl) spiroketalPhICl₂Reflux, CHCl₃, N₂69%

Q. How can NMR spectroscopy distinguish cis/trans isomers of chlorinated spiroketals?

  • Methodology : The axial vs. equatorial orientation of substituents in cis/trans isomers affects coupling constants (³JHH) in ¹H NMR. For example, trans-3,4-bis(chloromethyl)cyclopentanone derivatives exhibit distinct splitting patterns due to vicinal coupling. ¹³C NMR chemical shifts also differ due to ring strain and steric effects .
  • Advanced Tip : Use 2D NOESY to confirm spatial proximity of chloromethyl groups in cis isomers .

Advanced Research Questions

Q. How does acid-catalyzed isomerization influence the equilibrium between 1,4-dioxaspiro[4.4]nonane and related spiroketals?

  • Methodology : Under acidic conditions, the spiroketal system undergoes ring-opening to form oxocarbenium ions, which can reclose into thermodynamically favored products. For instance, 1,6-dioxaspiro[4.4]nonane equilibrates with 1,6-dioxaspiro[4.5]decane systems. Kinetic control favors 22S isomers, while 22R isomers dominate at equilibrium .
  • Data :

Spiroketal SystemDominant Isomer (Thermodynamic)Dominant Isomer (Kinetic)Reference
1,6-Dioxaspiro[4.4]nonane22R22S

Q. What role does radical cyclization play in constructing the spiro[4.4]nonane core for natural product synthesis?

  • Methodology : Radical intermediates generated via hydrogen abstraction (e.g., using alkoxyl radicals) enable regioselective cyclization. This approach was critical in synthesizing fredericamycin A, where a spiro[4.4]nonane system was built via C–C bond formation between C-22 and C-25 positions .
  • Key Insight : Alkoxyl radicals at C-25 abstract hydrogen from C-22, initiating cyclization. Reaction conditions (e.g., solvent polarity, temperature) control radical stability and selectivity .

Q. How do stereochemical variations at C-22, C-23, and C-25 affect biological activity in spiroketal-containing natural products?

  • Methodology : Stereochemistry influences the stability of oxocarbenium ions, hypothesized bioactive intermediates. For cephalostatins, 22R isomers (thermodynamically stable) show enhanced cytotoxicity compared to 22S isomers. Conformational analysis via ³J23,24 coupling constants in NMR reveals puckering changes in ring-F .
  • SAR Insight : Substituents at C-2 (e.g., hydroxymethyl groups) enhance solubility and binding to biological targets .

Methodological Challenges

Q. What strategies improve regioselectivity in spiroketal functionalization?

  • Methodology : Use directing groups (e.g., hydroxyl or ester moieties) to steer chlorination or alkylation. For example, methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate directs electrophiles to the less hindered equatorial position .
  • Case Study : Regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon achieves >80% selectivity in cyclopropane ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-1,4-dioxaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.